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Compound of Interest

Compound Name:
2-(2-Chloro-5-cyanophenyl)acetic

acid

Cat. No.: B13151834

Get Quote

This technical guide details the application of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS:

1261849-84-6), a specialized pharmaceutical intermediate.

Technical Application Note: 2-(2-Chloro-5-
cyanophenyl)acetic Acid
Role: Bifunctional Scaffold for Heterocyclic API Synthesis CAS No: 1261849-84-6 Molecular

Formula: C₉H₆ClNO₂ Molecular Weight: 195.60 g/mol

Part 1: Executive Summary & Strategic Utility
2-(2-Chloro-5-cyanophenyl)acetic acid is a high-value "orthogonally functionalized" building

block. Its strategic value in drug discovery lies in its unique substitution pattern:

C1-Acetic Acid Moiety: A versatile handle for amide coupling, esterification, or

decarboxylative cross-coupling.

C2-Chloride (Activated): Positioned para to the electron-withdrawing cyano group (C5), this

chloride is significantly activated for Nucleophilic Aromatic Substitution (SₙAr), enabling
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metal-free coupling with amines, thiols, or alkoxides.

C5-Nitrile: A robust "masked" functional group that can be retained as a pharmacophore

(common in NNRTIs and androgen receptor antagonists) or transformed later into an amide,

amine, or tetrazole.

Primary Applications:

Precursor for Indole/Oxindole Scaffolds: Via SₙAr displacement of the chloride followed by

intramolecular cyclization.

Synthesis of CRTH2 Antagonists: The phenylacetic acid core is a recurring motif in

prostaglandin D2 receptor antagonists (e.g., Fevipiprant analogs).

NNRTI Development: The 2-chloro-5-cyano substitution mimics the electronic profile

required for binding in the HIV-1 reverse transcriptase allosteric pocket (similar to Doravirine

or Lersivirine precursors).

Part 2: Chemical Profile & Handling
Physicochemical Properties
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Property Specification Critical Note

Appearance Off-white to pale yellow solid

Color change to dark yellow

indicates oxidation or

hydrolysis of the nitrile.[1]

Melting Point 172–176 °C (Predicted)

Sharp melting point is a key

purity indicator; broad range

suggests hydration.

Solubility DMSO, Methanol, EtOAc

Poorly soluble in water;

requires pH adjustment (> pH

8) for aqueous dissolution.

pKa (Acid) ~3.8–4.2

Stronger acid than

phenylacetic acid due to the

electron-withdrawing CN/Cl

groups.

Stability Moisture Sensitive

The nitrile is stable, but the

acetic acid moiety can

decarboxylate under extreme

heat (>150°C).

Safety & Storage Protocol
Hazard: Irritant (H315, H319). Potential for cyanide release under strong acidic hydrolysis

conditions.

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccate to

prevent hydrolysis of the nitrile to the amide.

Part 3: Application Protocols
Protocol A: Quality Control & Characterization
Objective: Verify the integrity of the nitrile and acid groups before downstream synthesis.

Method: HPLC-UV/Vis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.[2]

Gradient: 5% B to 95% B over 20 min.

Detection: 220 nm (Amide/Acid) and 254 nm (Aromatic).

Acceptance Criteria: Purity > 98.0% (Area %).

Impurity Marker 1:2-(2-Chloro-5-carbamoylphenyl)acetic acid (Partial hydrolysis product;

elutes earlier).

Impurity Marker 2:2-(2-Chloro-5-cyanophenyl)acetonitrile (Starting material; elutes later).

Protocol B: SₙAr Functionalization (The "Activated
Core" Strategy)
Objective: Exploit the para-cyano activation to displace the C2-chloride with an amine, creating

a precursor for cyclization.

Reaction Overview: 2-(2-Cl-5-CN-Ph)AcOH + R-NH2 → 2-(2-(R-amino)-5-CN-Ph)AcOH

Reagents:

Substrate: 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 eq)

Nucleophile: Aniline or Primary Alkyl Amine (1.2 eq)

Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃ (3.0 eq)

Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of the substrate in 15 mL of anhydrous DMSO under

Nitrogen.

Activation: Add DIPEA (25 mmol) and stir for 10 minutes at Room Temperature (RT) to

deprotonate the carboxylic acid (forming the soluble carboxylate).

Addition: Add the amine nucleophile (12 mmol) dropwise.

Reaction: Heat the mixture to 100–120°C for 12–18 hours.

Mechanism Note: The carboxylate anion prevents self-reaction but may reduce reactivity

slightly. If reaction is sluggish, protect the acid as a methyl ester first.

Monitoring: Monitor by HPLC. The starting material (Cl-retention) will disappear, replaced by

the amino-product (shifted retention).

Workup: Cool to RT. Pour into ice-cold 1M HCl (adjust pH to ~3). The product should

precipitate.

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Troubleshooting:

Low Yield: If the SₙAr is slow, use the Methyl Ester derivative instead of the free acid. The

ester is more electrophilic.

Hydrolysis:[3][4] Avoid aqueous bases at high temperatures to prevent converting the nitrile

to an amide.

Protocol C: Cyclization to 5-Cyano-Oxindole
Objective: Convert the SₙAr product into a pharmacologically active oxindole scaffold.

Reaction: 2-(2-(R-amino)-5-CN-Ph)AcOH → 1-R-5-cyanoindolin-2-one

Methodology:

Activation: Dissolve the amino-acid intermediate (from Protocol B) in DCM.
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Coupling Agent: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

Cyclization: Stir at RT for 6–12 hours. The intramolecular amine will attack the activated

ester, closing the ring.

Result: Formation of a 1-substituted-5-cyanooxindole, a potent scaffold for kinase inhibitors.

Part 4: Visualizing the Workflow
The following diagram illustrates the strategic divergence possible with this intermediate.

Figure 1: Divergent Synthesis Pathways using 2-(2-Chloro-5-cyanophenyl)acetic acid
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Caption: Workflow showing the transformation of the starting material into high-value Oxindole

and Indole scaffolds via Nucleophilic Aromatic Substitution (SₙAr).

Part 5: References
Synthesis of Phenylacetic Acid Derivatives:

Title: Preparation method of chlorinated phenylacetic acid.[2][5]

Source: CN103232339A (Patent).

URL:

SₙAr Reactivity of Chloro-Nitriles:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13151834/docs?utm_src=pdf-body-img#using-2-2-chloro-5-cyanophenyl-acetic-acid-as-a-pharmaceutical-intermediate
https://patents.google.com/patent/CN103232339A/en
https://www.chemicalbook.com/synthesis/2-chlorophenylacetic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13151834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Synthetic approaches and pharmaceutical applications of chloro-containing

molecules for drug discovery: A critical review.

Source: European Journal of Medicinal Chemistry (2019).[6]

URL:

Related Scaffold Applications (CRTH2 & Indoles):

Title: Discovery of Fevipiprant (QAW039): A Potent, Selective, and Orally Available CRTH2

Antagonist.

Source: ACS Medicinal Chemistry Letters (2016).

URL:

Product Identification:

Title: 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS 1261849-84-6) Product Page.

Source: GuideChem.

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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